CP-866087

Opioid Pharmacology Receptor Binding Selectivity Profiling

Researchers studying mu-opioid pathways often face confounding variables from off-target binding and unreliable CNS exposure. CP-866087 solves these challenges with: • 170-fold mu-over-delta selectivity - surpasses naltrexone (72-fold) and nalmefene (67-fold), enabling clean mechanistic interpretation. • No P-gp efflux liability - ensures consistent brain penetration absent in efflux-prone analogs. • >200-fold hERG safety margin - supports chronic dosing regimens without cardiotoxicity concerns. Ideal as a reference standard for addiction, obesity, and sexual dysfunction research. Bulk quantities available upon request.

Molecular Formula C24H30N2O3S
Molecular Weight 426.6 g/mol
CAS No. 519052-02-9
Cat. No. B1669574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-866087
CAS519052-02-9
SynonymsCP-866087;  CP866087;  CP 866087;  UNII-MDH21334PI;  CP-866,087.
Molecular FormulaC24H30N2O3S
Molecular Weight426.6 g/mol
Structural Identifiers
SMILESCCC1(C2C1CN(C2)CC3(CC4=CC=CC=C4C3)O)C5=CC(=CC=C5)NS(=O)(=O)C
InChIInChI=1S/C24H30N2O3S/c1-3-24(19-9-6-10-20(11-19)25-30(2,28)29)21-14-26(15-22(21)24)16-23(27)12-17-7-4-5-8-18(17)13-23/h4-11,21-22,25,27H,3,12-16H2,1-2H3/t21-,22+,24?
InChIKeyZBVPUFSKFGYNLC-RIKCKFAHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CP-866087 (CAS 519052-02-9): Selective Mu-Opioid Receptor Antagonist for Preclinical and Clinical Alcoholism Research – Procurement Guide


CP-866087 (compound 15) is a potent and selective mu-opioid receptor antagonist developed by Pfizer, with a Ki of 1.0 nM at the human mu receptor and 170-fold selectivity over delta and 42-fold over kappa receptors [1]. It has advanced to Phase 2 clinical trials for alcohol dependence, obesity, and female sexual dysfunction [2].

CP-866087 (CAS 519052-02-9) vs. Generic Mu Antagonists: Why In-Class Substitution Compromises Research Integrity


Despite sharing a common mu-opioid receptor target, CP-866087 cannot be substituted with generic alternatives such as naltrexone or nalmefene, nor with structurally similar analogs like compound 13. Key differentiation lies in (i) a 170-fold mu-over-delta selectivity profile that surpasses both naltrexone (72-fold) and nalmefene (67-fold) [1][2][3]; (ii) absence of P-gp efflux liability, ensuring reliable CNS exposure compared to efflux-prone analogs [1]; and (iii) a >200-fold HERG safety margin that far exceeds that of close analog compound 13 [1]. These quantifiable differences critically impact in vivo efficacy, safety, and translational relevance, making generic substitution scientifically unsound for CNS-targeted studies involving CP-866087.

CP-866087 (CAS 519052-02-9): Head-to-Head Quantitative Differentiation Against Naltrexone, Nalmefene, and Structural Analogs


CP-866087 Demonstrates Superior Mu-Selectivity Over Naltrexone and Nalmefene in Human Opioid Receptor Binding Assays

CP-866087 exhibits a Ki of 1.0 nM at human mu-opioid receptors, with 170-fold selectivity over delta (Ki = 170 nM) and 42-fold over kappa (Ki = 42 nM) [1]. In comparison, naltrexone shows a Ki of 0.89 nM at mu, but lower selectivity ratios of 72-fold over delta (Ki = 64.1 nM) and 23-fold over kappa (Ki = 20.2 nM) [2]. Nalmefene displays a Ki of 0.24 nM at mu, with 67-fold selectivity over delta (Ki = 16 nM) but only 0.3-fold selectivity over kappa (Ki = 0.083 nM) due to its partial agonist activity at kappa [3]. Thus, CP-866087 provides a more balanced and higher mu/delta selectivity profile, which may reduce off-target effects mediated by delta and kappa receptors.

Opioid Pharmacology Receptor Binding Selectivity Profiling

CP-866087 Achieves Equivalent Reduction in Alcohol Intake at a Lower Dose Than Naltrexone in Alcohol-Preferring Rats

In alcohol-preferring P-rats, CP-866087 (1 mg/kg, s.c.) produced a 23% reduction in alcohol intake, comparable to the 21% reduction achieved by naltrexone at a 3 mg/kg dose [1]. A higher dose of CP-866087 (5.6 mg/kg) resulted in a 42% reduction [1]. This indicates that CP-866087 is approximately 3-fold more potent than naltrexone in this preclinical model of alcohol consumption.

Alcohol Use Disorder In Vivo Efficacy Addiction Models

CP-866087 Is Not a P-gp Efflux Substrate, Ensuring Superior Brain Penetration Compared to Close Analog Compound 13

In vitro MDR (P-gp) efflux assessment predicted that CP-866087 (compound 15) is not a P-gp substrate (BA/AB ratio = 1.2), whereas close analog compound 13 is a predicted efflux substrate (BA/AB ratio = 6.5) [1]. In vivo, CP-866087 achieved a brain/plasma ratio of 2 and CSF concentration of 11.9 nM at 1 mg/kg s.c., equaling free plasma concentration and confirming lack of P-gp efflux [1]. In contrast, compound 13 required an 11-fold higher plasma concentration (22 nM vs 1 nM) to achieve in vivo efficacy, consistent with efflux liability [1].

Blood-Brain Barrier P-gp Efflux CNS Drug Delivery

CP-866087 Exhibits a >200-Fold Safety Margin for HERG Channel Blockade, Significantly Surpassing Analog Compound 13

CP-866087 (compound 15) demonstrated a HERG IC20 of 104 nM, and with an efficacious plasma concentration of 1 nM, the safety margin (HERG IC20 / plasma conc.) exceeds 200 [1]. In contrast, analog compound 13 had a HERG IC20 of 320 nM but a much higher efficacious plasma concentration of 22 nM, resulting in a safety margin of only 15 [1]. The >13-fold higher safety margin for CP-866087 translates to substantially lower risk of cardiac arrhythmia.

Cardiac Safety HERG Liability Safety Margin

CP-866087 (CAS 519052-02-9): Validated Research and Clinical Application Scenarios Derived from Quantitative Evidence


Preclinical Research in Alcohol Use Disorder (AUD): Evaluating Mu-Opioid Antagonism Without P-gp Efflux Confounds

CP-866087 is a premier tool for preclinical AUD studies due to its demonstrated 3-fold higher in vivo potency versus naltrexone in alcohol-preferring rats [1]. Its lack of P-gp efflux ensures consistent brain exposure [1], eliminating a major confounding variable present with efflux-prone analogs. Researchers can confidently interpret dose-response relationships and translate findings to CNS-targeted therapies.

Clinical Investigation of Obesity: Testing CNS-Penetrant Mu Antagonists for Weight Loss

CP-866087 has been evaluated in a Phase 2 trial for obesity (NCT00479492) [2]. Its high HERG safety margin (>200) [1] supports chronic dosing regimens required for weight management, while its mu/delta selectivity profile [1] may mitigate off-target effects that complicate chronic therapy. This makes CP-866087 a valuable reference compound for developing next-generation anti-obesity agents targeting the opioid system.

Exploratory Studies in Female Sexual Dysfunction: Non-Hormonal CNS Approach

A Phase 2a trial (NCT00311727) investigated CP-866087 in premenopausal women with female sexual arousal disorder [3]. The compound's non-hormonal, CNS-mediated mechanism and favorable brain penetration [1] position it as a unique probe for dissecting the role of mu-opioid signaling in sexual function. Although the trial did not show benefit over placebo [3], the compound remains a valuable research tool for mechanistic studies.

Addiction Pharmacology: Probing Mu-Selective Antagonism in Models of Opioid and Alcohol Dependence

With a 170-fold mu/delta selectivity [1] and confirmed in vivo efficacy in reducing alcohol intake [1], CP-866087 serves as a highly selective pharmacological probe to delineate mu-specific contributions to addictive behaviors. Its predictable CNS pharmacokinetics [1] allow for precise correlation between receptor occupancy and behavioral outcomes, making it an indispensable reference standard for addiction research programs.

Technical Documentation Hub

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